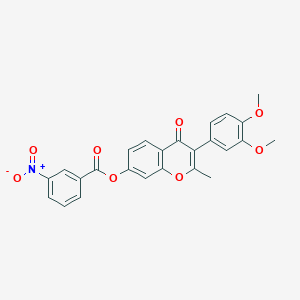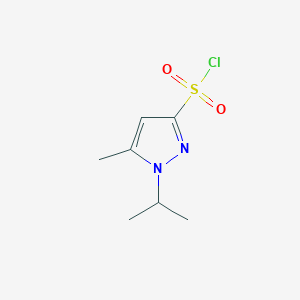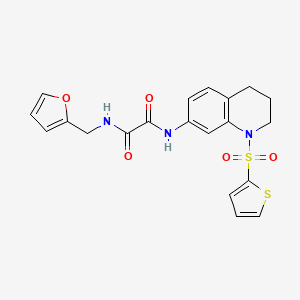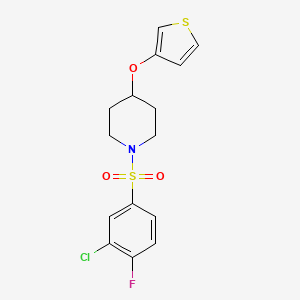![molecular formula C11H19NO B2677542 (3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] CAS No. 1932541-22-4](/img/structure/B2677542.png)
(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of this compound suggests that it is a complex pyrrole with a spiro-fused cyclopentane and pyran ring.
Synthesis Analysis
Pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to pyrroles .Molecular Structure Analysis
The molecular structure of pyrroles typically includes a five-membered ring with alternating double and single bonds. The nitrogen atom in the ring contributes two electrons to one of the double bonds, creating a resonance structure that contributes to the stability of the molecule .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrroles depend on their specific structure. Generally, they are aromatic and relatively stable. They are often colored due to the presence of the conjugated system of pi electrons .Mecanismo De Acción
CP-47 interacts with the cannabinoid receptors in the brain and other parts of the body. Specifically, it binds to the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. CP-47 has been shown to have a high affinity for the CB1 receptor, which may contribute to its potent effects.
Biochemical and Physiological Effects:
CP-47 has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, which may be due to its interaction with the CB1 receptor. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CP-47 is that it has been extensively studied in animal models, which has provided a wealth of information about its potential therapeutic applications and its effects on the body. However, one limitation of CP-47 is that it is a synthetic compound, which may limit its applicability in clinical settings.
Direcciones Futuras
There are several future directions for research on CP-47. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the development of new methods for synthesizing CP-47 and other cannabinoids, which may lead to more efficient and cost-effective production methods. Additionally, further studies are needed to better understand the mechanism of action of CP-47 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CP-47 involves several steps, including the reaction of a cyclopentanone derivative with an aldehyde, followed by a Diels-Alder reaction to form the spiro[cyclopenta[b]pyrrole-3,4'-pyran] ring system. The final product is then purified using chromatography techniques. The synthesis of CP-47 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CP-47 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Safety and Hazards
Propiedades
IUPAC Name |
(3aS,6aS)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWWNEIARFFJNF-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCC23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)

![7-Fluoro-3-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2677468.png)
![1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2677470.png)


![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)


![2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile](/img/structure/B2677479.png)
![8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B2677481.png)